molecular formula C12H12N2O2 B1660529 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid CAS No. 781610-24-0

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid

Cat. No.: B1660529
CAS No.: 781610-24-0
M. Wt: 216.24
InChI Key: AGBGYRRJVBRXDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid is a versatile small molecule scaffold used in various research and industrial applications. It is characterized by its molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . The compound is known for its unique structure, which includes a naphthyridine core, making it a valuable building block in synthetic chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding naphthyridine derivatives.

    Reduction: Reduction reactions can modify the naphthyridine core, leading to different functionalized products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the naphthyridine ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a wide range of functionalized naphthyridine derivatives .

Mechanism of Action

The mechanism of action of 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The naphthyridine core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid is unique due to its specific substitution pattern on the naphthyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

3-(2-methyl-1,8-naphthyridin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-8-9(4-5-11(15)16)7-10-3-2-6-13-12(10)14-8/h2-3,6-7H,4-5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGBGYRRJVBRXDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=NC2=N1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10667603
Record name 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

781610-24-0
Record name 3-(2-Methyl-1,8-naphthyridin-3-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10667603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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